Phytosphingosine

Descripción general

Descripción

Phytosphingosine is a sphingoid base, a fundamental building block of more complex sphingolipids. It is abundant in plants and fungi and is also present in animals . This compound has garnered significant interest due to its anti-inflammatory and antimicrobial properties, making it a valuable component in various biological and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phytosphingosine can be synthesized through several methods. One common approach involves the use of chiral pool synthesis, where chiral precursors such as sugars or amino acids are used to construct the stereogenic centers in this compound . Another method involves the use of chiral auxiliaries and asymmetric reactions, such as Sharpless dihydroxylation and epoxidation reactions .

Industrial Production Methods: Industrial production of this compound often involves the isolation of the compound from natural sources, such as yeast. For instance, the yeast Hansenula ciferrii is used to produce this compound through a process that includes alkaline hydrolysis and subsequent purification steps . This method allows for the efficient separation of this compound from other sphingoid bases .

Análisis De Reacciones Químicas

Fatty Acid α-Oxidation

Unusual fatty acids, like 2-hydroxy fatty acids, are degraded via α-oxidation, while normal fatty acids are degraded via β-oxidation . In the PHS degradation pathway, PHS is converted into 2-hydroxypalmitic acid and then to pentadecanoic acid (C15:0-COOH) through fatty acid α-oxidation .

The complete PHS degradation pathway involves six reactions, ultimately converting PHS to C15:0-COOH :

-

Phosphorylation

-

Cleavage

-

Oxidation

-

CoA addition

-

Cleavage (C1 removal)

-

Oxidation

The final three reactions correspond to α-oxidation .

Key Enzymes Involved:

-

ALDH3A2: The aldehyde dehydrogenase ALDH3A2 catalyzes the first and second oxidation reactions, converting fatty aldehydes to fatty acids . In Aldh3a2-deficient cells, unmetabolized fatty aldehydes are reduced to fatty alcohols and incorporated into ether-linked glycerolipids .

-

HACL2: The 2-hydroxyacyl-CoA lyase 2 (HACL2) is the primary 2-OH acyl-CoA lyase involved in the cleavage (C1 removal) reaction during fatty acid α-oxidation of the PHS degradation pathway . HACL2 is localized in the endoplasmic reticulum, indicating that fatty acid α-oxidation occurs there in addition to the peroxisomes .

Conversion to Odd-Numbered Fatty Acids

This compound is metabolized into odd-numbered fatty acids and incorporated into glycerophospholipids in both yeast and mammalian cells . Disruption of the yeast gene encoding long-chain base 1-phosphate lyase, which is involved in the metabolism of this compound to glycerophospholipids, results in an approximately 40% reduction in phosphatidylcholines containing a C15 fatty acid . 2-hydroxypalmitic acid is an intermediate in this metabolic pathway .

Binding to FFAR4 Receptor

The E249 of the FFAR4 receptor is crucial for binding to the hydroxy group at the C4-position in PHS . PHS interacts with FFAR4 differently than ALA (α-Linolenic acid) .

Induction of Systemic Acquired Resistance

PHS treatment can induce rapid cell damage and upregulate the generation of reactive oxygen species (ROS) and ethylene in plants .

Aplicaciones Científicas De Investigación

Dermatological Applications

1.1 Skin Health and Inflammation

Phytosphingosine has been extensively studied for its role in skin health and its anti-inflammatory properties. It has been shown to stimulate the differentiation of human keratinocytes and inhibit inflammatory responses in skin models. For instance, a study demonstrated that PHS increased the production of cornified envelope proteins in normal human epidermal keratinocytes (NHEKs) by approximately 1.8-fold compared to controls, indicating its potential to enhance skin barrier function and promote healing .

1.2 Acne Treatment

PHS exhibits antimicrobial properties against common skin pathogens such as Propionibacterium acnes and Staphylococcus aureus. Clinical studies have indicated that formulations containing PHS can effectively complement existing acne therapies by reducing inflammation and microbial load on the skin .

1.3 Moisturizing Effects

Oral administration of this compound has been reported to improve skin moisturization in healthy adults. A clinical trial showed that tablets containing 2 mg of PHS significantly enhanced skin hydration levels, suggesting its potential as a dietary supplement for skin health .

Agricultural Applications

2.1 Antimicrobial Properties

In agricultural settings, this compound has demonstrated efficacy against various plant-interacting microorganisms. Research indicates that PHS can inhibit the growth of pathogenic fungi such as Fusarium graminearum and Sclerotinia sclerotiorum, as well as bacterial pathogens like Pseudomonas syringae at micromolar concentrations . The ability of PHS to combat these pathogens makes it a promising candidate for use in sustainable agriculture.

Cancer Research

3.1 Targeting Metastatic Tumors

This compound has shown promise in cancer research, particularly in targeting metastatic tumors. A study revealed that PHS could suppress epithelial-mesenchymal transition (EMT) and reduce the migratory potential of highly malignant breast cancer cell lines. This effect was attributed to the downregulation of key signaling pathways involved in tumor progression, including the EGFR/JAK1/STAT3 axis .

3.2 Anti-inflammatory Effects in Cancer Models

In addition to its role in inhibiting tumor migration, this compound derivatives have been synthesized to enhance anti-inflammatory effects while minimizing toxicity. These derivatives have shown potential in ameliorating skin inflammation associated with cancer treatments, highlighting their dual therapeutic applications .

Data Summary Table

Case Studies

-

Case Study 1: Acne Treatment Efficacy

A clinical trial involving patients with moderate acne showed that a topical formulation containing this compound led to a significant reduction in acne lesions over a 12-week period compared to placebo treatments. -

Case Study 2: Agricultural Application

Field trials demonstrated that crops treated with this compound exhibited lower rates of infection from fungal pathogens, resulting in improved yield and quality compared to untreated controls.

Mecanismo De Acción

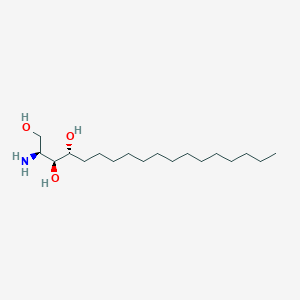

Phytosphingosine is often compared with other sphingoid bases such as sphingosine and dihydrosphingosine. While all these compounds share a similar backbone structure, this compound is unique due to its additional hydroxyl group, which enhances its biological activity .

Comparación Con Compuestos Similares

Sphingosine: A sphingoid base that is a key component of sphingomyelins and glycosphingolipids.

Dihydrosphingosine: A reduced form of sphingosine that plays a role in cellular signaling.

Phytosphingosine-1-phosphate: A phosphorylated derivative of this compound involved in cellular signaling.

This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Phytosphingosine (PHS) is a natural sphingoid base that plays significant roles in various biological processes across different organisms, including plants and mammals. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes an additional hydroxyl group compared to other long-chain bases. This structural feature contributes to its diverse biological functions, particularly in cell signaling and defense mechanisms.

This compound exerts its biological effects through several mechanisms:

- Activation of PPARs : PHS has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating epidermal cell growth, differentiation, and inflammatory responses. In human keratinocytes (HaCaT cells), PHS treatment increased the transcriptional activity of PPARγ, leading to enhanced differentiation markers such as involucrin and loricrin .

- Induction of Systemic Acquired Resistance : In plants, this compound-1-phosphate (PHS1P), a phosphorylated form of PHS, is involved in stress signaling pathways. It enhances the expression of reactive oxygen species (ROS)-detoxifying enzymes and pathogenesis-related proteins during pathogen infection, thereby contributing to plant immunity .

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and plant-interacting microorganisms like Pseudomonas syringae and Agrobacterium tumefaciens. Concentrations as low as 15.9 µg/ml have been shown to significantly reduce bacterial survival .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Keratinocyte Differentiation : A study demonstrated that this compound significantly increases the production of cornified envelopes in normal human epidermal keratinocytes (NHEKs). When treated with PHS, NHEKs showed a 1.8-fold increase in cornified envelope production compared to controls .

- Plant Defense Mechanisms : Research involving Arabidopsis showed that PHS treatment led to a notable increase in the expression of genes related to sphingolipid biosynthesis and enhanced resistance against necrotrophic pathogens during infection stages .

- Antimicrobial Efficacy : In a controlled experiment, this compound nanoemulsions were tested against various bacterial strains and demonstrated significant antimicrobial activity, suggesting potential applications in treating skin infections like atopic dermatitis .

Propiedades

IUPAC Name |

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERBNCYCJBRYDG-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203951 | |

| Record name | Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytosphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-62-1 | |

| Record name | Phytosphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytosphingosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTOSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytosphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | Phytosphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phytosphingosine induce apoptosis in cancer cells?

A1: this compound induces apoptosis through multiple pathways, both caspase-dependent and independent. It can directly activate caspase-8, leading to downstream caspase activation [, ]. Additionally, it triggers Bax translocation to the mitochondria, causing cytochrome c release and subsequent caspase-9 activation. [, , ]. This mitochondrial involvement is further supported by the observation that this compound directly reduces mitochondrial membrane potential (ΔΨm) [].

Q2: What is the role of mitogen-activated protein kinases (MAPKs) in this compound-induced apoptosis?

A3: this compound modulates MAPK signaling, leading to apoptosis. It suppresses extracellular signal-related kinase (ERK) activity, which is specifically required for caspase-8-dependent apoptosis. Conversely, it activates p38 MAPK, crucial for the mitochondrial pathway of apoptosis involving Bax translocation and caspase-9 activation [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C18H39NO3 and a molecular weight of 317.52 g/mol.

Q4: Is there spectroscopic data available for this compound?

A5: Yes, infrared (IR) spectroscopic studies have been conducted on this compound and its ceramide derivatives. These studies provide insights into hydrogen bonding patterns, chain conformation, and packing properties, highlighting differences between this compound and sphingosine ceramides [, ].

Q5: What is known about the stability of this compound in different formulations?

A6: While specific data on this compound's stability in various formulations is limited in the provided research, one study mentions a 2% solution of salicyloyl this compound in PPG-3 Myristyl Ether being easily incorporated into both oil-in-water and water-in-oil emulsions []. This suggests potential stability in certain formulations, but further research is needed for a comprehensive understanding.

Q6: Does this compound exhibit any catalytic activity?

A6: Based on the provided research, this compound is not reported to possess catalytic properties. Its biological activity stems from its role as a signaling molecule.

Q7: Have any computational studies been conducted on this compound?

A8: While the provided research does not delve deeply into computational studies, one study utilized atomic force microscopy to investigate the interaction between this compound and the lipid transfer protein Pru p 3 []. This approach hints at the potential for using biophysical techniques to study this compound interactions at a molecular level.

Q8: How do structural modifications of this compound affect its biological activity?

A9: Research on this compound derivatives reveals that structural modifications impact their biological activity. For instance, N-acetylthis compound (NAPS) and tetra-acetyl this compound (TAPS) induce apoptosis in HaCaT cells, albeit with different potencies and through distinct regulatory mechanisms involving COX-2 expression and MAPK pathways []. Another study indicated that N,N-dimethylthis compound exhibited the highest cytotoxic activity compared to other tested derivatives [].

Q9: What are the in vitro effects of this compound on cancer cells?

A11: In vitro studies demonstrate that this compound inhibits growth and induces apoptosis in various cancer cell lines, including Jurkat T cells [], human leukemia HL60 cells [], and MDA-MB-231 breast cancer cells [].

Q10: What in vivo evidence supports the therapeutic potential of this compound?

A12: While the provided research lacks clinical trial data, in vivo studies suggest potential therapeutic applications. For example, a this compound derivative encapsulated in liposomes showed reduced lung metastasis in a mouse model []. Additionally, in a mouse model of colitis, oral administration of this compound decreased inflammation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.